Cyclohexyl(2-phenylmorpholino)methanone
Description
Cyclohexyl(2-phenylmorpholino)methanone is a ketone derivative featuring a cyclohexyl group bonded to a methanone moiety, which is further substituted with a 2-phenylmorpholino ring. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) is substituted at the 2-position with a phenyl group, introducing steric and electronic modifications compared to simpler morpholino derivatives.
Properties
IUPAC Name |
cyclohexyl-(2-phenylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-17(15-9-5-2-6-10-15)18-11-12-20-16(13-18)14-7-3-1-4-8-14/h1,3-4,7-8,15-16H,2,5-6,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDMXOCILWDPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl(2-phenylmorpholino)methanone can be achieved through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with 2-phenylmorpholine in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is typically carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(2-phenylmorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the methanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl(2-phenylmorpholino)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of cyclohexyl(2-phenylmorpholino)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes involved in cellular processes, such as kinases, which play a role in cell cycle regulation and cytokinesis. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Cyclohexyl(morpholino)methanone
- Structure: Lacks the 2-phenyl substitution on the morpholino ring, resulting in reduced steric bulk .
- Synthesis : Prepared from cyclohexanecarbonyl chloride via standard coupling procedures, yielding products with matched analytical data .
- Properties : The absence of the 2-phenyl group likely enhances conformational flexibility and reduces steric hindrance in reactions compared to the target compound.
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone
- Structure: Replaces the morpholino oxygen with sulfur (thiomorpholino) and introduces fluorine and methoxy groups on the aromatic ring .
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)
- Structure: Features a cyclopropane ring substituted with phenoxy and phenyl groups, linked to a morpholino-methanone core .
- Stereochemical Complexity : Synthesized as a diastereomeric mixture (dr 20:1), highlighting the steric challenges introduced by bulky substituents .
Physicochemical Properties
Key Observations :
- Bulky substituents (e.g., cyclopropane in 15db) correlate with higher melting points, suggesting enhanced crystalline stability .
- Yields for cyclopropane-containing analogs (e.g., 53–66% for 15da and 15db) indicate moderate synthetic efficiency under photoredox/nickel coupling conditions .
Spectral and Analytical Data
- Mass Spectrometry : Cyclohexyl phenyl ketone (a simpler analog) shows fragmentation patterns dominated by cyclohexyl and phenyl cleavages under APCI-FTMS, with 118 high-quality spectra curated .
Research Findings and Implications
Electronic Modulation: Thiomorpholino derivatives (e.g., ) demonstrate how heteroatom substitution (S vs. O) can fine-tune electronic properties, a strategy applicable to optimizing the target compound’s reactivity.
Stereochemical Outcomes: Diastereoselectivity in cyclopropane-morpholino hybrids (e.g., 15da, dr 20:1) underscores the importance of substituent positioning in controlling stereochemistry .
Biological Activity
Cyclohexyl(2-phenylmorpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological profile, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Overview of this compound
This compound is characterized by a cyclohexyl group attached to a morpholine ring, which is further substituted with a phenyl group. This structural configuration is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor in various enzymatic pathways, particularly those associated with cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that it may trigger apoptotic pathways in cancer cells, leading to cell death.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound helps identify modifications that enhance its biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased potency against specific cancer cell lines.
- Morpholine Modifications : Alterations to the morpholine structure can significantly affect the compound's binding affinity and selectivity for its targets.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound | Target | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Human cancer cell lines | 0.32 | PAR4 receptor inhibition |
| Related Compound A | MCF-7 (breast cancer) | 0.19 | Induces apoptosis |
| Related Compound B | U-937 (leukemia) | 0.48 | Cytotoxicity via caspase activation |
Case Studies
- Anticancer Activity : In a recent study, this compound was tested against various cancer cell lines, including MCF-7 and U-937. Results demonstrated significant cytotoxic effects, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Flow cytometry analyses revealed that the compound not only inhibits cell proliferation but also induces apoptosis in a dose-dependent manner. The increase in caspase activity suggests that this compound activates intrinsic apoptotic pathways, making it a candidate for further development as an anticancer agent .
- Selectivity Studies : Comparative studies on structural analogs showed that modifications to the phenyl and morpholine moieties resulted in varied biological activities. For instance, replacing the phenyl group with other aromatic systems altered the binding affinity to PAR4 receptors, highlighting the importance of specific structural features for biological efficacy .
Q & A
Q. Q1. What are the established synthetic routes for Cyclohexyl(2-phenylmorpholino)methanone, and how do reaction conditions influence yield and purity?
A1. The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution of morpholine derivatives. For example, a modified protocol involves coupling cyclohexyl(phenyl)methanone with 2-phenylmorpholine under copper catalysis, achieving ~65% yield with optimized conditions (temperature: 80–100°C, solvent: DMF, reaction time: 12–24 hrs). Purification via gradient chromatography (e.g., 1–10% Et₂O/pentane) is critical to isolate the product from byproducts like unreacted ketones or alkyl halides . Lower yields (<50%) are observed with non-polar solvents due to poor solubility of intermediates.
Q. Q2. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
A2.
- NMR : ¹H NMR (CDCl₃) shows distinct signals for the cyclohexyl group (δ 1.2–1.8 ppm, multiplet) and morpholine protons (δ 3.4–3.7 ppm). ¹³C NMR confirms the ketone carbonyl at δ ~205 ppm .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- X-ray Crystallography : Resolve stereochemical ambiguities; single-crystal data for analogs (e.g., chalcone derivatives) validate bond angles and spatial arrangements .
Advanced Research Questions
Q. Q3. How can computational modeling optimize the reaction kinetics of this compound synthesis?
A3. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict transition states in Friedel-Crafts acylation, identifying steric hindrance at the cyclohexyl group as a rate-limiting factor. Solvent effects (e.g., DMF’s polarity) reduce activation energy by 15–20 kJ/mol compared to toluene. MD simulations further reveal that copper catalysts stabilize intermediates via π-backbonding, improving regioselectivity .
Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound?
A4. Discrepancies in IC₅₀ values (e.g., anticancer assays) arise from variations in cell lines and assay conditions. A meta-analysis approach is recommended:
Normalize data using reference standards (e.g., USP Raloxifene Hydrochloride RS for estrogen receptor binding assays) .
Validate purity via LC-MS to exclude confounding impurities (<2% by area) .
Replicate assays in standardized conditions (e.g., MTT protocol, 48-hr incubation) .
Q. Q5. How does the morpholine substituent influence the compound’s metabolic stability in pharmacokinetic studies?
A5. The 2-phenylmorpholine group enhances metabolic stability by reducing CYP3A4-mediated oxidation. In vitro microsomal assays (human liver microsomes, NADPH cofactor) show a t₁/₂ of >120 min, compared to <30 min for non-morpholine analogs. Deuterium labeling at the morpholine’s α-position further extends t₁/₂ by 40% via kinetic isotope effects .
Safety and Regulatory Considerations
Q. Q6. What safety protocols are critical for handling this compound in laboratory settings?
A6.
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis; vapor pressure data indicate moderate volatility (estimated VP: 0.01 mmHg at 25°C) .
- Spill Management : Neutralize with 10% aqueous NaOH and adsorb with vermiculite .
- Regulatory Compliance : For quantities >100 g, adhere to controlled substance regulations (e.g., EU Betäubungsmittelverzeichnisverordnung) .
Methodological Challenges
Q. Q7. How can researchers address low yields in scaled-up synthesis of this compound?
A7.
- Catalyst Optimization : Replace homogeneous copper catalysts with immobilized variants (e.g., Cu-SBA-15) to enhance recyclability and reduce metal leaching .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, achieving 85% yield at 5 mmol scale vs. 65% in batch .
- Byproduct Analysis : Use GC-MS to detect and quantify side products (e.g., dehalogenated intermediates); adjust stoichiometry to minimize their formation .
Data Interpretation and Reproducibility
Q. Q8. What statistical methods are suitable for analyzing variability in this compound bioassay data?
A8. Apply multivariate ANOVA to distinguish biological variability from technical noise. For dose-response curves, use four-parameter logistic models (e.g., Hill equation) with bootstrap resampling (n=1000) to calculate 95% CIs for EC₅₀ values. Open-source tools like GraphPad Prism or R/Bioconductor ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
